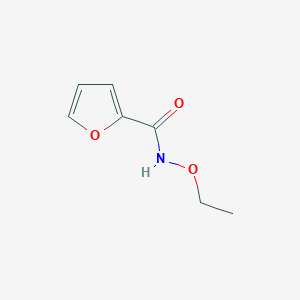

N-ethoxyfuran-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethoxyfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-2-11-8-7(9)6-4-3-5-10-6/h3-5H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQSTZNMZUSGBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCONC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Ethoxyfuran 2 Carboxamide and Its Derivatives

Direct Amidation Approaches to Furan-2-carboxamide Derivatives

Direct amidation involves forming an amide bond by reacting a carboxylic acid directly with an amine, a process that often requires activation to overcome the acid-base reaction that forms a non-reactive salt.

The direct formation of an amide bond from a carboxylic acid and an amine is a cornerstone of organic synthesis, though it typically requires the use of coupling agents or catalysts to proceed efficiently. acs.org The reaction between furan-2-carboxylic acid and an amine is no exception. To facilitate this transformation, a variety of reagents have been developed to activate the carboxylic acid.

One common strategy involves the use of carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). acs.org These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the desired amide. acs.org Another effective coupling agent is 1,1'-carbonyldiimidazole (B1668759) (CDI). When furan-2-carboxylic acid is treated with CDI, it forms a reactive acylimidazole intermediate. Subsequent addition of an amine, such as 3-aminobenzoic acid or p-phenylenediamine, leads to the formation of the corresponding furan-2-carboxamide derivative. nih.govakib.org.tr This method has been successfully used to synthesize a variety of furan-2-carboxamides in good yields. nih.gov

Catalytic methods offer a more atom-economical approach. Boron-based catalysts, including boric acid and various aryl boronic acids, have been shown to facilitate direct amidation reactions. nist.gov Additionally, transition-metal catalysts have been employed. For instance, a copper-catalyzed method allows for the direct amidation of carboxylic acids with azoles using molecular oxygen as the activating reagent, a process that proceeds with a broad substrate scope. acs.org

Below is a table summarizing various coupling agents used in the synthesis of furan-2-carboxamide derivatives.

| Coupling Agent/Catalyst | Intermediate Type | Amine Substrate Example | Solvent | Temp (°C) | Yield (%) | Reference |

| CDI | Acylimidazole | 3-Aminobenzoic acid | THF | 45 | 47 | nih.gov |

| CDI | Acylimidazole | p-Phenylenediamine | THF | 45 | — | nih.gov |

| TBTU | Benzotriazoyl ester | Benzylamine | DMF | RT | 82 | Current time information in Bangalore, IN. |

| CuBr/O₂ | Copper peroxycarboxylate | Benzimidazole | p-Xylene | 130 | Good to Excellent | acs.org |

High-temperature fusion represents a solvent-free approach to amide synthesis. This method involves heating a mixture of a carboxylic acid and an amine, often under reflux conditions. nist.gov While direct thermal amidation can be effective for certain substrates, it often requires harsh conditions and long reaction times. nist.gov

A more common high-temperature approach for preparing furan-2-carboxamides involves using the more reactive furan-2-carbonyl chloride instead of the carboxylic acid. In a specific example, novel furan-2-carboxamide derivatives were synthesized by mixing furan-2-carbonyl chloride with various amino compounds (2-aminoanthraquinone, 2-aminobenzophenone, and 2-aminopyridine) and refluxing the mixture at 120°C for 18 hours. wikipedia.org This fusion method, followed by stirring in 1,4-dioxane, successfully yielded the target N-substituted furan-2-carboxamides. wikipedia.org Although this example starts from an acyl chloride, it demonstrates the principle of using high temperatures to drive amide formation.

Functional Group Transformations and Derivatization Strategies

An alternative to direct amidation is a multi-step approach involving the initial formation of a more reactive species from furan-2-carboxylic acid, or the introduction of necessary functional groups onto the furan (B31954) ring or the amide nitrogen at a later stage.

One of the most prevalent methods for synthesizing amides is the acylation of an amine with an acyl chloride, often referred to as the Schotten-Baumann reaction. acs.orgsoton.ac.uk This method is highly effective for producing furan-2-carboxamides. The process begins with the conversion of furan-2-carboxylic acid to furan-2-carbonyl chloride. This is typically achieved by refluxing the acid with thionyl chloride (SOCl₂) or treating it with oxalyl chloride. acs.orgsoton.ac.uk

The resulting furan-2-carbonyl chloride is a corrosive liquid that readily reacts with primary and secondary amines to yield the corresponding amide. acs.orgsoton.ac.uk The reaction is usually conducted in an aprotic solvent like dichloromethane (B109758) (DCM) or benzene (B151609) in the presence of a base, such as triethylamine (B128534) (Et₃N) or pyridine, to neutralize the HCl byproduct. acs.orgresearchgate.netrsc.org This strategy has been used to synthesize a wide array of derivatives, including N-(Aryl)furan-2-carboxamides and N-(2,2-Diphenylethyl)furan-2-carboxamide, often in excellent yields. soton.ac.ukrsc.org For the synthesis of the target molecule, N-ethoxyfuran-2-carboxamide, this method would involve the reaction of furan-2-carbonyl chloride with O-ethylhydroxylamine. researchgate.net

The table below provides examples of furan-2-carboxamides synthesized via this route.

| Amine | Base | Solvent | Temp | Yield (%) | Reference |

| (4-aminomethyl-phenyl)-dimethyl-amine | Et₃N | — | — | 89 | researchgate.net |

| 2,2-diphenylethan-1-amine | Trimethylamine | Dichloromethane | RT | 93 | soton.ac.uk |

| 4-bromoaniline | Triethylamine | Dichloromethane | RT | 94 | rsc.org |

| Tryptamine (via intermediate) | Triethylamine | Dichloromethane | RT | — | researchgate.net |

The synthesis of the specific target, this compound, requires the formation of an N-O-ethyl bond. This can be accomplished through several strategic approaches.

The most direct method is the reaction between furan-2-carbonyl chloride and O-ethylhydroxylamine hydrochloride in the presence of a base, as described in the previous section. researchgate.net This directly couples the furanoyl group with the ethoxyamine moiety.

Alternatively, a direct coupling reaction between furan-2-carboxylic acid and O-ethylhydroxylamine hydrochloride can be performed using standard peptide coupling agents like HBTU, TBTU, or CDI. akib.org.trnih.gov This avoids the need to first synthesize the acyl chloride.

A third strategy involves a two-step process starting with the synthesis of N-hydroxyfuran-2-carboxamide (a hydroxamic acid). This intermediate can then be selectively O-alkylated. The alkylation of amide-like structures can occur at either the nitrogen or the oxygen atom. For precursors like 2-pyridones, alkylation of the silver salt is known to favor O-alkylation, whereas using an alkali salt in a polar aprotic solvent like DMF tends to result in N-alkylation. derpharmachemica.com Applying this principle, N-hydroxyfuran-2-carboxamide could be treated with a base followed by an ethylating agent (e.g., ethyl iodide) to yield this compound. The choice of base and solvent would be critical to ensure selective O-alkylation over N-alkylation. derpharmachemica.com

One-pot syntheses are highly efficient as they combine multiple reaction steps into a single procedure without isolating intermediates, saving time, and reducing waste. nih.gov Several one-pot methods have been developed for synthesizing substituted furan rings and their derivatives.

One such approach is the three-component condensation of anilines, dimethylacetylenedicarboxylate, and aromatic aldehydes, catalyzed by tin(II) chloride, to produce substituted furan-2(5H)-ones, which are structurally related to the furan core. acs.org Another method involves the reaction of β-oxo amides with cinnamaldehydes to yield substituted 2,5-dihydrofurans. nih.gov

More directly related to the target structure, a one-pot strategy was used to synthesize a series of carbamothioyl-furan-2-carboxamide derivatives. This process started with the in situ generation of furoyl isothiocyanate from furan-2-carbonyl chloride and potassium thiocyanate. This reactive intermediate was not isolated but was directly treated with various amines to produce the final products in moderate to excellent yields (56-85%). This demonstrates the power of one-pot procedures in efficiently creating complex furan-2-carboxamide derivatives.

Novel Synthetic Routes to Related Furanone and Furan Carboxamide Scaffolds

The synthesis of furan-containing molecules, including furanones and furan carboxamides, is a significant area of research due to their prevalence in natural products and pharmaceuticals. nih.gov Developing novel and efficient synthetic routes to these scaffolds is crucial for accessing new chemical diversity and potential therapeutic agents.

Cyclization Reactions for Furan Core Formation

The construction of the furan ring is a fundamental step in the synthesis of these compounds. Various cyclization strategies have been developed to achieve this, often employing transition metal catalysis.

One notable method involves the silver(I)-catalyzed oxidative cyclization of 1,4-diynamide-3-ols using an N-oxide, such as 8-methylquinoline (B175542) N-oxide. nih.govacs.org This reaction proceeds under mild conditions to afford 2-substituted furan-4-carboxamides. nih.govacs.org The process is believed to involve key 1,3-dicarbonyl-2-alkyne intermediates where the amide and alkyne groups chelate to the Ag(I) catalyst, which induces an aldehyde attack on the silver-activated alkyne moiety. nih.govacs.org This methodology is distinct from gold-catalyzed reactions which can produce different isomers. nih.govacs.org The scope of this reaction is broad, accommodating various alkyl, aryl, and heteroaryl substituents on the starting diynamide. nih.gov

Another approach to the furan core involves the vinylation of a lactone. jst.go.jpbohrium.com For instance, in the total synthesis of a furan-containing polyketide, a bicyclic lactone was treated with a vinyllithium (B1195746) species, which was generated from tetravinyltin (B75620) and methyllithium, to produce a vinyl furan derivative in high yield. jst.go.jp This key step simultaneously forms the furan ring and installs a vinyl group. jst.go.jpbohrium.com

Cascade reactions also provide an efficient route to furanone scaffolds. A halonium-initiated cascade reaction of 1-alkenoylcyclopropane carboxamides can lead to 3(2H)-furanones. lnu.edu.cn This process is triggered by a halo-oxa-cyclization, followed by the opening of the cyclopropane (B1198618) ring and a retro-aldol cascade. lnu.edu.cn The outcome of the reaction, yielding either furanones or dihydrofuropyridinones, is dependent on the electronic properties of the substituents on the enone part of the starting material. lnu.edu.cn

Furthermore, dirhodium-catalyzed cascade reactions of alkyne-tethered diazo compounds offer a pathway to furan-fused cyclobutanone (B123998) scaffolds through a 4-exo-dig carbocyclization/[3 + 2] annulation sequence. researchgate.net Other transition-metal-catalyzed methods for constructing the related benzofuran (B130515) scaffold, which can provide insights into furan synthesis, include Heck-type cyclizations, carbonylative Sonogashira cyclizations, and radical cyclizations. mdpi.com

Table 1: Selected Examples of Ag(I)-Catalyzed Oxidative Cyclization for Furan-4-Carboxamide Synthesis nih.gov

| Starting Material (1,4-diynamide-3-ol) | R¹ Substituent | Product (Furan-4-carboxamide) | Yield (%) |

|---|---|---|---|

| 1o | n-Butyl | 3o | 78 |

| 1p | Cyclopropyl | 3p | 81 |

| 1q | Thienyl | 3q | 82 |

| 1r | 1-Methylvinyl | 3r | 61 |

Reaction conditions: Substrate (1 equiv.), 8-methylquinoline N-oxide (2a), Ag₂O (10 mol %), in solvent.

Diastereoselective and Enantioselective Synthesis of Furan-Containing Amides

Achieving stereocontrol in the synthesis of furan-containing compounds is critical for developing chiral drugs and probes. Significant progress has been made in both diastereoselective and enantioselective methodologies.

Diastereoselective Synthesis

Multicomponent reactions (MCRs) have emerged as a powerful tool for the diastereoselective synthesis of complex heterocyclic systems. An indium-catalyzed three-component reaction of alkynyl enones, aldehydes, and secondary amines produces highly substituted cyclopenta[c]furan derivatives with moderate to excellent diastereoselectivity. nih.govdiva-portal.org The reaction proceeds through the in-situ formation of an enamine, followed by two consecutive cyclization steps. nih.govdiva-portal.org The choice of amine was found to influence the diastereomeric ratio, with less bulky amines generally providing better selectivity. nih.gov

In the context of furan-containing polyketides, diastereoselectivity has been achieved through the dihydroxylation of a conjugated dienone derivative using osmium tetroxide, resulting in a 10:1 mixture of diastereomers. jst.go.jp The C-H arylation of furan carboxamides bearing an 8-aminoquinoline (B160924) directing group has also been shown to proceed with good diastereoselectivity. researchgate.net

Enantioselective Synthesis

Enantioselective methods are crucial for accessing single-enantiomer furan derivatives. The Shi asymmetric epoxidation is a key strategy, used, for example, in the chemo- and enantioselective epoxidation of a 1,4-cyclohexadiene (B1204751) derivative, which is a precursor to a furan-containing polyketide. jst.go.jpbohrium.com

The Diels-Alder reaction is another powerful tool for enantioselective synthesis. The first enantioselective total synthesis of cassane-type furanoditerpenoids was accomplished using a diastereoselective Diels-Alder cycloaddition between an enantiomerically pure, sterically demanding diene and benzo[b]furan-4,7-dione. bohrium.com This key reaction proceeded with high endo-selectivity. bohrium.com

Catalytic asymmetric hydrogenation provides a direct route to chiral furan-containing amines, which are valuable synthetic intermediates. Iridium complexes, such as those with the f-Binaphane ligand, have been used to catalyze the asymmetric hydrogenation of N-alkyl α-aryl furan-containing imines, yielding chiral amines with up to 90% enantiomeric excess. acs.org These amines can then be converted into unnatural furan-containing amino acids. acs.org

Furthermore, cycloaddition reactions catalyzed by rhodium and gold have been developed for the enantioselective synthesis of furan-fused scaffolds. researchgate.net A Rh-catalyzed enantioselective [4 + 2]-cycloaddition of furan-fused cyclobutanones with imines and an Au-catalyzed diastereoselective [4 + 4]-cycloaddition with anthranils provide access to furan-fused lactams, which are important motifs in bioactive molecules. researchgate.net

Table 2: Catalyst Screening for Diastereoselective Three-Component Cyclization nih.gov

| Entry | Catalyst | Additive | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| 1 | PPh₃AuCl | - | 0 | - |

| 2 | PPh₃AuCl | AgOTf | 39 | ~3:1 |

| 3 | PPh₃AuCl | AgNTf₂ | 49 | ~3:1 |

Reaction of alkynyl enone, hydrocinnamaldehyde, and diisopropylamine.

Chemical Reactivity and Reaction Mechanisms of N Ethoxyfuran 2 Carboxamide Systems

Reactivity of the Furan (B31954) Ring System

The furan ring in N-ethoxyfuran-2-carboxamide is an electron-rich heterocyclic system. Its reactivity is significantly influenced by the oxygen heteroatom and the presence of the activating ethoxy group. This electron-rich nature makes it susceptible to various transformations that target the ring's double bonds and aromatic character.

The oxidation of the furan ring is a critical reaction pathway, often leading to highly reactive intermediates and the formation of furanone structures. Many xenobiotics containing a furan ring undergo oxidation, a reaction that is a prerequisite for their potential harmful effects. nih.gov This process, frequently catalyzed by enzymes like cytochrome P450, generates electrophilic intermediates. nih.gov Depending on the substituents present on the furan ring, the intermediate can be either an epoxide or a cis-enedione. nih.gov

In the context of substituted furans, oxidation can lead to ring-opening reactions, yielding valuable platform molecules. For instance, the ring-opening of furfuryl alcohol can produce levulinic acid or its esters. mdpi.com This type of transformation within a polymer structure, such as poly(furfuryl alcohol), can introduce carbonyl-containing moieties into the chain. mdpi.com The synthesis of 2,5-dihydro-2-oxofuran-3-carboxamides has been achieved through a one-pot, two-step reaction where tertiary alpha-hydroxyketones are condensed with substituted cyanoacetamides, leading to an intermediate that is then hydrolyzed to the furanone product. researchgate.net This indicates that furan-carboxamide systems can be precursors to or products of furanone-forming reaction cascades.

The table below summarizes findings related to the oxidation of furan rings and the subsequent products formed.

| Starting Material/System | Catalyst/Conditions | Key Products/Intermediates | Research Finding |

| Furan-containing xenobiotics | Cytochrome P450 | Epoxide or cis-enedione | Furan ring oxidation is required for the bioactivity and potential toxicity of these compounds, proceeding through electrophilic intermediates. nih.gov |

| Furfuryl alcohol | Acidic initiators | Levulinic acid, levulinate esters | The furan ring can undergo cleavage to form carbonyl-containing moieties like levulinic acid. mdpi.com |

| Tertiary alpha-hydroxyketones & Cyanoacetamides | Sodium methoxide | 2,5-Dihydro-2-oxofuran-3-carboxamides | Furanone structures can be synthesized from acyclic precursors in a one-pot reaction involving hydrolysis of an iminofuran intermediate. researchgate.net |

The furan ring can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form six-membered rings. wikipedia.orgsigmaaldrich.com However, the aromatic character of furan often makes it a reluctant participant, with reactions sometimes being thermodynamically unfavorable. researchgate.net The reactivity can be significantly enhanced by the presence of electron-donating substituents on the furan ring. rsc.org An ethoxy group, being strongly electron-donating, would be expected to increase the reactivity of the furan system in Diels-Alder reactions. rsc.orgstrath.ac.uk

Computational studies have shown that strong electron-donor groups on the furan ring significantly increase the reaction rate with dienophiles like maleic anhydride (B1165640). rsc.org Experimental work confirms this, demonstrating that 3-alkoxyfurans undergo irreversible and highly endo-selective Diels-Alder reactions with N-substituted maleimides to produce cantharimide analogues. nih.gov Similarly, 2-methoxyfuran (B1219529) has been successfully employed in cycloaddition reactions with nitrogen-substituted oxyallyl cations. acs.org These reactions provide a reliable method for constructing 7-oxabicyclo[2.2.1]heptane derivatives under mild conditions. nih.gov

The following table presents examples of cycloaddition reactions involving substituted furans.

| Diene | Dienophile | Conditions/Catalyst | Product Type | Key Finding |

| 3-Alkoxyfurans | N-Substituted maleimides | Mild conditions | endo-Cantharimides | The 3-alkoxy group activates the furan for an irreversible and highly selective cycloaddition. nih.gov |

| 2-Methoxyfuran | Nitrogen-substituted oxyallyl cation | CF₃CH₂OH/Et₃N or LiClO₄/CH₃CN/Et₃N | Oxygen-bridged cycloheptanones | The nitrogen-substituted oxyallyl cation can be generated and trapped efficiently by alkoxyfurans. acs.org |

| Guanidine-substituted furans | N-phenylmaleimide (NPMI), Maleic anhydride (MA) | High pressure, microwave, ball milling | endo and exo 7-oxanorbornenes | Environmentally friendly methods can be used to promote cycloaddition with substituted furans. sciforum.net |

Furan is a π-rich heterocycle that undergoes electrophilic aromatic substitution (EAS) at a rate significantly faster than benzene (B151609). chemicalbook.com The substitution preferentially occurs at the C2 (or C5) position. chemicalbook.com This regioselectivity is dictated by the stability of the cationic intermediate (arenium ion); attack at C2 allows for the positive charge to be delocalized over three atoms, including the oxygen, which is more stable than the intermediate formed from C3 attack, which has only two resonance structures. chemicalbook.comorganicchemistrytutor.com

In this compound, the furan ring is substituted at the C2 position with both an activating ethoxy group and a deactivating carboxamide group. The ethoxy group is a strong activator and ortho-, para-director due to its lone pairs participating in resonance. libretexts.org The carboxamide group is deactivating. In the furan ring, the position "para" to C2 is C5, and the position "ortho" is C3. The powerful activating and directing effect of the C2-ethoxy group would strongly favor electrophilic attack at the C5 position. The electron-withdrawing nature of the carboxamide group at C2 would further disfavor attack at the adjacent C3 position. Therefore, electrophilic substitution reactions on this compound are predicted to occur predominantly at the C5 position.

Reactivity of the Carboxamide Functionality

The carboxamide group possesses a distinct reactivity profile centered on its carbonyl carbon and the robust amide bond.

The carbonyl carbon of the carboxamide group is electrophilic and can be attacked by nucleophiles. The synthesis of furan-2-carboxamides often involves the reaction of a furan-2-carbonyl chloride with an amine. This reaction is a classic example of nucleophilic acyl substitution, where the amine acts as the nucleophile, attacking the carbonyl carbon and displacing the chloride leaving group. This demonstrates the susceptibility of the furan-2-carbonyl moiety to nucleophilic attack, a principle that extends to the this compound system. Although the ethoxy group on the nitrogen makes it a hydroxylamine (B1172632) derivative, the fundamental electrophilicity of the carbonyl carbon remains a key feature of its reactivity.

The amide bond is generally stable due to resonance stabilization, making its direct transformation challenging. researchgate.net However, under specific conditions, it can undergo cleavage and transformation reactions such as hydrolysis and transamidation.

Hydrolysis of the carboxamide group in furan-2-carboxamide derivatives can occur under strong acidic or basic conditions, yielding the corresponding furan-2-carboxylic acid and the amine (or in this case, ethoxyamine). smolecule.com

Transamidation, the exchange of the amine moiety of an amide with a different amine, has emerged as a valuable tool for amide bond formation. nih.gov This reaction typically requires a catalyst to activate the otherwise unreactive amide. nih.gov Heterocyclic amides, including furan-2-carboxamide, have been shown to participate in transamidation reactions with various amines in the presence of catalysts like Fe(III). nih.gov A highly efficient two-step, one-pot transamidation procedure has been developed for benzofuran-2-carboxamide (B1298429) derivatives. mdpi.com This method involves the initial activation of the amide with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form an N-acyl-Boc-carbamate intermediate, which is then readily attacked by a new amine nucleophile to give the transamidated product. mdpi.comchemrxiv.org This latter aminolysis step often proceeds under mild conditions without the need for a catalyst. mdpi.com

The table below details examples of transamidation reactions involving carboxamides.

| Amide Substrate | Amine Nucleophile | Catalyst/Conditions | Product | Research Finding |

| Furan-2-carboxamide | Heterocyclic amines | Fe(III), xylene, 130 °C | Transamidated furan amide | Heterocyclic amides can undergo effective transamidation, though the method is less effective with aromatic amines. nih.gov |

| Primary carboxamides | Various amines | L-proline (10 mol%), solvent-free | Transamidated amide | L-proline serves as an efficient organocatalyst for the transamidation of primary amides. researchgate.net |

| 8-AQ-benzofuran-2-carboxamides | Pyrrolidine, other amines | 1. Boc₂O, DMAP, MeCN, 60°C2. Amine, toluene, 60°C | Diversified benzofuran-2-carboxamides | A two-step protocol allows for the efficient cleavage and reformation of the amide bond to introduce new amine fragments. mdpi.comchemrxiv.org |

Mechanistic Investigations of Key Reactions

Understanding the underlying mechanisms of reactions involving this compound is crucial for predicting its behavior and designing synthetic routes to novel compounds. The following subsections explore two critical aspects of its reactivity: the competition between kinetic and thermodynamic pathways in furan-based reactions and the influence of catalysts on its chemical transformations.

The Diels-Alder reaction, a powerful tool for the construction of cyclic systems, is a prime example of a reaction where the principles of kinetic and thermodynamic control are critical, particularly when furan derivatives are involved. The aromatic character of the furan ring means that its participation as a diene in a [4+2] cycloaddition is often a reversible process. This reversibility allows for the isolation of either the kinetically or thermodynamically favored product by careful control of reaction conditions, such as temperature. masterorganicchemistry.com

In the context of furan-2-carboxamides, the electron-withdrawing nature of the carboxamide group influences the reactivity of the furan ring as a diene. For the Diels-Alder reaction of furan with dienophiles, the initially formed product at lower temperatures is typically the endo adduct, which is the kinetic product. This preference is attributed to favorable secondary orbital interactions in the transition state. masterorganicchemistry.com However, the endo adduct is generally less stable sterically than the corresponding exo adduct.

At higher temperatures, the retro-Diels-Alder reaction becomes significant, allowing the initial adducts to revert to the starting furan and dienophile. This equilibrium allows for the eventual formation of the more stable exo adduct, which is the thermodynamic product. masterorganicchemistry.com For instance, the reaction of furan with maleic anhydride has been shown to yield the exo product exclusively after extended heating, even though the endo product forms faster at lower temperatures. masterorganicchemistry.com

The transition from kinetic to thermodynamic control is a key consideration in the application of Diels-Alder reactions for creating thermoresponsive materials from furan-based compounds. mdpi.com For this compound, it can be inferred that its Diels-Alder reactions would also be subject to this type of control. The specific temperatures required for kinetic or thermodynamic control would depend on the nature of the dienophile and the solvent system used.

A study on the Diels-Alder reaction between furfuryl alcohol and N-hydroxymaleimides demonstrated that at temperatures of 40°C or below, kinetic control dominates, leading to the preferential formation of the endo product. mdpi.com Conversely, at 60°C and above, thermodynamic control becomes prominent, favoring the formation of the more stable exo isomer. mdpi.com

Table 1: Kinetic vs. Thermodynamic Control in a Furan Diels-Alder Reaction

| Reaction System | Temperature (°C) | Dominant Product | Control Type | Reference |

| Furfuryl alcohol + N-hydroxymaleimide | ≤ 40 | endo | Kinetic | mdpi.com |

| Furfuryl alcohol + N-hydroxymaleimide | ≥ 60 | exo | Thermodynamic | mdpi.com |

| Furan + Maleic Anhydride | 40 | exo (after 48h) | Thermodynamic | masterorganicchemistry.com |

This table presents data for related furan systems to illustrate the principle of kinetic vs. thermodynamic control, which is applicable to this compound.

Catalysis plays a pivotal role in expanding the synthetic utility of furan-2-carboxamides, enabling transformations that are otherwise difficult or unselective. Both Lewis acids and transition metal catalysts have been effectively employed to promote specific reactions.

Lewis Acid Catalysis in Diels-Alder Reactions:

The Diels-Alder reaction of furans, which can be sluggish due to the aromaticity of the furan ring, can be significantly accelerated by the use of Lewis acid catalysts. acs.orgresearchgate.netresearchgate.netcdnsciencepub.comcdnsciencepub.com Lewis acids activate the dienophile by coordinating to its electron-withdrawing group, thereby lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and enhancing its reactivity towards the furan diene. acs.orgresearchgate.net This catalytic approach can lead to enormous rate enhancements. cdnsciencepub.com

For instance, computational studies on the Diels-Alder reaction of furan and methyl acrylate (B77674) have shown that Lewis acidic zeolites like Sn-, Zr-, and Hf-BEA can reduce the activation energy by approximately 12.5 kcal/mol compared to the uncatalyzed reaction. acs.org Methylaluminum dichloride has also been demonstrated to be an effective Lewis acid catalyst for intramolecular Diels-Alder reactions of furan dienes, shifting the equilibrium towards the desired cycloadducts in good to excellent yields. researchgate.netcdnsciencepub.com

Table 2: Lewis Acid Catalysis in Furan Diels-Alder Reactions

| Furan Substrate | Dienophile | Lewis Acid Catalyst | Conditions | Outcome | Reference |

| Furan | Methyl Acrylate | Sn-BEA, Zr-BEA, Hf-BEA | Computational Study | ~12.5 kcal/mol reduction in activation energy | acs.org |

| Furan-diene (intramolecular) | Alkene | Methylaluminum dichloride (1.1 equiv.) | -78 °C, 2-8 h | Good to excellent yield of oxatricyclo adducts | researchgate.net |

| Furan | Dimethyl Acetylenedicarboxylate | AlCl₃ | Not specified | Enormous rate enhancement | cdnsciencepub.com |

This table provides examples of Lewis acid catalysis in reactions of furan and its derivatives, a principle that can be extended to this compound.

Palladium-Catalyzed C-H Arylation:

Palladium-catalyzed direct C-H arylation has emerged as a powerful method for the functionalization of furan-2-carboxamides. researchgate.netrsc.org This approach allows for the formation of carbon-carbon bonds at specific positions on the furan ring, typically at the C5 or C3 position, depending on the reaction conditions. The carboxamide group can act as a directing group, facilitating the regioselective C-H activation.

Research has shown that the choice of base is crucial in controlling the regioselectivity of the arylation of furan-2-carboxamides. researchgate.net For example, using potassium acetate (B1210297) as the base tends to favor arylation at the C5 position, while employing cesium carbonate can selectively direct the arylation to the C3 position. researchgate.net The reaction tolerates a variety of functional groups on the aryl bromide coupling partner. researchgate.net

A plausible mechanism for the palladium-catalyzed intramolecular α-arylation involves the oxidative addition of the aryl halide to a Pd(0) species, followed by deprotonation to form an enolate. Subsequent intramolecular cyclization and reductive elimination regenerate the Pd(0) catalyst and yield the final product. mdpi.com

Table 3: Palladium-Catalyzed Direct Arylation of Furan-2-carboxamides

| Furan-2-carboxamide Substrate | Aryl Halide | Catalyst System | Base | Solvent | Position of Arylation | Reference |

| Secondary furan-2-carboxamides | Aryl bromides | Pd(OAc)₂ / Ligand | K₂CO₃ | Not specified | C5 (favored) | researchgate.net |

| Secondary furan-2-carboxamides | Aryl bromides | Pd(OAc)₂ / Ligand | Cs₂CO₃ | Xylene | C3 (selective) | researchgate.net |

| N-(4-bromophenyl)furan-2-carboxamide | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Not specified | Arylation at the 4-position of the phenyl ring | nih.gov |

This table summarizes findings on the palladium-catalyzed arylation of various furan-2-carboxamide derivatives, indicating the potential for similar reactivity with this compound.

Advanced Spectroscopic Characterization and Structural Analysis of N Ethoxyfuran 2 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1H NMR Spectroscopic Analysis of N-Ethoxyfuran-2-carboxamide and its Derivatives

The proton (¹H) NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule. The furan (B31954) ring protons typically appear in the aromatic region of the spectrum, with their chemical shifts influenced by the electron-withdrawing nature of the carboxamide group. The protons of the ethoxy group, specifically the methylene (B1212753) (-O-CH₂-) and methyl (-CH₃) protons, will resonate in the upfield region. The amide proton (-NH-) is also expected to be present, though its chemical shift and signal shape can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange phenomena.

For comparison, the experimental ¹H NMR data for the closely related N-methoxyfuran-2-carboxamide and other furan-2-carboxamide derivatives provide valuable insights into the expected chemical shift ranges.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound and Experimental Data for Related Derivatives.

| Proton | **Predicted δ (ppm) for this compound*** | Experimental δ (ppm) for N-Methoxyfuran-2-carboxamide | General Range for Furan-2-carboxamide Derivatives |

|---|---|---|---|

| H3 (furan) | 7.20 - 7.30 | ~7.15 | 7.00 - 7.40 |

| H4 (furan) | 6.50 - 6.60 | ~6.55 | 6.40 - 6.70 |

| H5 (furan) | 7.60 - 7.70 | ~7.50 | 7.40 - 7.80 |

| -NH- | 8.00 - 8.50 | ~8.20 | 7.90 - 9.00 |

| -O-CH₂- | 4.00 - 4.20 | - | 3.90 - 4.30 (for ethoxy) |

| -CH₃ | 1.30 - 1.40 | - | 1.20 - 1.50 (for ethoxy) |

\Predicted using computational models; solvent effects may cause variations.*

13C NMR Spectroscopic Analysis of this compound and its Derivatives

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the amide group is characteristically found in the downfield region of the spectrum. The sp²-hybridized carbons of the furan ring will also resonate at lower field strengths compared to the sp³-hybridized carbons of the ethoxy group.

The predicted ¹³C NMR chemical shifts for this compound, along with experimental data for related compounds, are summarized below.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound and Experimental Data for Related Derivatives.

| Carbon | **Predicted δ (ppm) for this compound*** | Experimental δ (ppm) for N-Methoxy-N-methylfuran-2-carboxamide | General Range for Furan-2-carboxamide Derivatives |

|---|---|---|---|

| C=O | 158.0 - 160.0 | ~159.5 | 157.0 - 165.0 |

| C2 (furan) | 147.0 - 149.0 | ~148.0 | 146.0 - 150.0 |

| C5 (furan) | 144.0 - 146.0 | ~145.0 | 143.0 - 147.0 |

| C3 (furan) | 115.0 - 117.0 | ~116.0 | 114.0 - 118.0 |

| C4 (furan) | 112.0 - 114.0 | ~112.5 | 111.0 - 115.0 |

| -O-CH₂- | 63.0 - 65.0 | - | 62.0 - 66.0 (for ethoxy) |

| -CH₃ | 14.0 - 16.0 | - | 13.0 - 17.0 (for ethoxy) |

\Predicted using computational models; solvent effects may cause variations.*

Advanced NMR Techniques for Stereochemical and Conformational Studies

Beyond standard one-dimensional NMR, advanced two-dimensional (2D) techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for the complete assignment of proton and carbon signals and for confirming the connectivity of the molecule.

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Identification of Functional Groups in this compound

The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and furan functionalities. The most prominent of these is the carbonyl (C=O) stretching vibration of the amide group, which typically appears as a strong band in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amide will also be present, usually in the range of 3200-3400 cm⁻¹, and its position and shape can be indicative of hydrogen bonding. The furan ring will exhibit characteristic C-H and C=C stretching vibrations, as well as ring breathing modes at lower wavenumbers. The C-O stretching vibrations of the furan ring and the ethoxy group will also be observable.

Table 3: Expected Infrared Absorption Frequencies for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amide) | 3200 - 3400 | Medium |

| C-H Stretch (Furan) | 3100 - 3150 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1550 | Medium |

| C=C Stretch (Furan) | ~1580, ~1470 | Medium |

| C-O-C Stretch (Ether & Furan) | 1000 - 1300 | Strong |

Analysis of Intramolecular Hydrogen Bonding and Conformational Preferences

The presence of both a hydrogen bond donor (the N-H group) and potential acceptors (the carbonyl oxygen and the furan ring oxygen) in this compound raises the possibility of intramolecular hydrogen bonding. This can significantly influence the conformational preferences of the molecule. Current time information in Bangalore, IN.

IR spectroscopy is a sensitive probe for hydrogen bonding. The formation of an intramolecular hydrogen bond typically leads to a red-shift (a shift to lower frequency) and broadening of the N-H stretching band. By comparing the IR spectra in different solvents of varying polarity and at different concentrations, the presence and strength of intramolecular hydrogen bonds can be assessed. For example, in a non-polar solvent, an intramolecularly hydrogen-bonded N-H stretch will be largely independent of concentration, whereas an intermolecularly hydrogen-bonded N-H stretch will show a significant concentration dependence. Computational studies can also be used in conjunction with experimental IR data to predict the most stable conformers and the nature of any intramolecular interactions.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. When subjected to electron impact ionization, the this compound molecule is expected to form a molecular ion (M+), whose mass-to-charge ratio (m/z) would correspond to its molecular weight.

The fragmentation of the molecular ion is a critical aspect of mass spectrometric analysis, providing a "fingerprint" of the molecule's structure. For this compound, several key fragmentation pathways can be anticipated based on the functional groups present: the furan ring, the amide linkage, and the ethoxy group.

The molecular ions of furan-containing amides are often observed, and their subsequent fragmentation can be intricate. researchgate.net In many organic compounds, the bonds adjacent to heteroatoms and carbonyl groups are prone to cleavage. libretexts.orglibretexts.org For this compound, the following fragmentation patterns are plausible:

Alpha-cleavage: The bond between the carbonyl group and the furan ring could break, leading to the formation of a furfuroyl cation (m/z 95) or an ethoxyaminocarbonyl radical. Alternatively, cleavage of the N-C bond of the ethoxy group could occur. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines. libretexts.org

McLafferty Rearrangement: While typically associated with longer alkyl chains, a rearrangement involving the transfer of a hydrogen atom from the ethoxy group to the carbonyl oxygen could potentially occur, leading to the elimination of a neutral molecule like ethene. Primary amides often exhibit a base peak resulting from the McLafferty rearrangement. libretexts.org

Cleavage of the Ethoxy Group: Fragmentation of the ethoxy group itself is likely, resulting in the loss of an ethyl radical (M-29) or an ethoxy radical (M-45). libretexts.org The loss of a hydrogen atom to form an M-1 peak is also a common feature. whitman.edu

Furan Ring Fragmentation: The furan ring can undergo characteristic fragmentation, often involving the loss of CO and C2H2.

The relative abundance of these fragment ions provides structural information. The most stable ions will typically yield the most intense peaks in the mass spectrum. chemguide.co.uk

Table of Plausible Mass Spectrometry Fragments for this compound:

| Fragment Ion | Plausible Structure | m/z |

| [C4H3O-CO]+ | Furfuroyl cation | 95 |

| [M - C2H5]+ | Loss of ethyl radical | M-29 |

| [M - OC2H5]+ | Loss of ethoxy radical | M-45 |

X-ray Crystallography and Diffraction Studies for Solid-State Structures

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.comazolifesciences.com This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound. While specific crystallographic data for this compound is not available, analysis of related furan-2-carboxamide derivatives provides a strong basis for predicting its structural characteristics. researchgate.netnih.goviucr.org

Molecular Conformation and Planarity in Furan-2-carboxamide Derivatives

The conformation of furan-2-carboxamide derivatives is largely influenced by the nature of the substituent on the amide nitrogen. In many reported crystal structures of such derivatives, the furan ring and the amide group (O=C-N) tend to be nearly coplanar. This planarity is a result of the delocalization of π-electrons across the conjugated system.

For instance, in the crystal structure of N-(2-nitrophenyl)furan-2-carboxamide, the furan and benzene (B151609) rings are rotated from the mean plane of the central amide fragment by relatively small angles. nih.goviucr.orgresearchgate.net This suggests that the core furan-carboxamide moiety prefers a planar arrangement to maximize electronic conjugation. The amide linkage typically adopts a trans conformation, which is generally more stable than the cis form. nih.gov

It is therefore highly probable that this compound would also exhibit a largely planar conformation in the solid state, with the furan ring and the carboxamide group lying in close to the same plane. The orientation of the ethoxy group relative to this plane would be determined by steric and electronic factors.

Crystal Packing and Intermolecular Interactions

The way molecules pack in a crystal lattice is governed by a variety of intermolecular interactions, including hydrogen bonding, van der Waals forces, and π-π stacking interactions. bohrium.com These interactions play a critical role in determining the physical properties of the crystal, such as its melting point and solubility.

In furan-2-carboxamide derivatives, hydrogen bonding is a significant directional force in the crystal packing. The amide group, with its N-H proton donor and carbonyl oxygen acceptor, is a prime site for hydrogen bond formation. In the case of this compound, the absence of an N-H proton precludes the formation of classical N-H···O hydrogen bonds that are often observed in primary and secondary amides.

However, other weak intermolecular interactions are expected to play a crucial role in the crystal packing of this compound. These may include:

π-π Stacking: The aromatic furan rings can engage in π-π stacking interactions, where the rings of adjacent molecules are arranged in a parallel or offset fashion. These interactions are a significant cohesive force in the packing of many aromatic compounds. bohrium.com

The specific packing arrangement will be a delicate balance of these attractive and repulsive forces, aiming to achieve the most thermodynamically stable crystal structure. Studies on similar molecules have shown the formation of helical chains and layered structures driven by these weak interactions. nih.govscirp.org

Theoretical and Computational Studies of N Ethoxyfuran 2 Carboxamide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are central to modern computational chemistry for investigating the electronic structure and reactivity of organic compounds. nih.govscirp.org These methods balance computational cost with accuracy, making them suitable for a wide range of chemical problems. wavefun.comnrel.gov For molecules like N-ethoxyfuran-2-carboxamide, DFT can be employed to determine optimized geometries, vibrational frequencies, and a host of electronic properties that govern chemical behavior. nrel.govresearchgate.net

The first step in most computational studies is geometry optimization, which seeks to find the lowest energy arrangement of atoms in a molecule. wavefun.com For a flexible molecule such as this compound, this involves a conformational analysis to identify the most stable conformers. The rotation around single bonds, such as the C-N bond of the amide and the C-O bond of the ethoxy group, gives rise to various spatial arrangements (conformations) with different potential energies. youtube.com

Computational studies on similar structures, like other substituted carboxamides, have shown that molecular conformation can be highly sensitive to subtle intramolecular interactions. nih.gov For instance, analysis of acetyl 2-(N-(2-fluorophenyl)imino)coumarin-3-carboxamide revealed that a nonplanar conformation was the equilibrium state, while the planar form represented a transition state between two stable geometries. nih.gov Similarly, for this compound, theoretical calculations would identify the preferred dihedral angles between the furan (B31954) ring and the carboxamide substituent. The planarity or non-planarity of the molecule is crucial as it affects the extent of π-system conjugation, which in turn influences the molecule's electronic properties and reactivity. nih.gov Studies on the related N-(diethylcarbamothioyl)furan-2-carboxamide have shown that the furan ring can be nearly coplanar with the aminocarbamothioyl moiety, a conformation stabilized by an intramolecular hydrogen bond. researchgate.net The optimized 3D structure predicted by both Hartree-Fock (HF) and DFT methods for this related compound showed close agreement with experimental X-ray crystallography data. researchgate.net

Key global reactivity descriptors include:

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons.

Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A large HOMO-LUMO gap implies high hardness and low reactivity. nih.gov

Chemical Softness (S): The reciprocal of hardness, indicating a molecule's polarizability. researchgate.net

Electrophilicity Index (ω): Represents the energy stabilization when the system acquires an additional electronic charge from the environment. researchgate.net

While specific values for this compound require dedicated calculations, data from analogous furan-carboxamide and thiophene-carboxamide derivatives illustrate the application of these descriptors. researchgate.netmdpi.com These parameters help in comparing the reactivity of different compounds and understanding their behavior in chemical reactions. researchgate.netchemrxiv.org

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| Ionization Potential | I | -EHOMO | Energy required to remove an electron. |

| Electron Affinity | A | -ELUMO | Energy released when an electron is added. |

| Electronegativity | χ | (I+A)/2 | Ability to attract electrons. |

| Chemical Potential | μ | -(I+A)/2 | Electron escaping tendency. |

| Chemical Hardness | η | (I-A)/2 | Resistance to charge transfer. |

| Electrophilicity Index | ω | μ2/(2η) | Propensity to accept electrons. |

The frontier molecular orbitals, HOMO and LUMO, are key players in chemical reactivity. researchgate.netchalcogen.ro The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, more polarizable, and requires less energy to become excited. scirp.orgnih.gov This is because electrons can be more easily transferred from the HOMO to the LUMO. scirp.org Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be distributed over the electron-rich furan ring, while the LUMO would likely be centered on the electron-withdrawing carboxamide group. The HOMO-LUMO gap analysis also provides insights into the electronic absorption spectra of the molecule, as the energy of the gap corresponds to the energy of the lowest electronic transition. scirp.orgchalcogen.ro

| Orbital | Role | Implication for Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Electron Donor | Region is susceptible to electrophilic attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Electron Acceptor | Region is susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Reactivity Indicator | A small gap indicates high reactivity and low kinetic stability. nih.gov |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate pathways of chemical reactions. chemrxiv.orgscielo.br By simulating the transformation from reactants to products, researchers can identify intermediates, locate transition states, and calculate activation energies, providing a detailed, step-by-step picture of the reaction mechanism. mdpi.comresearchgate.net

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to the energy barrier that must be overcome for a reaction to proceed. nih.gov Locating the TS and calculating its energy (the activation energy) is a primary goal of mechanistic studies. scielo.br For reactions involving this compound, such as nucleophilic acyl substitution or cycloadditions involving the furan ring, computational methods can be used to model the potential energy surface. mdpi.comucl.ac.uk

Many chemical reactions can yield multiple stereoisomers. Computational modeling can be highly effective in predicting and explaining the stereochemical outcome of such reactions. scielo.br By calculating the activation energies for the pathways leading to different stereoisomers (e.g., enantiomers or diastereomers), the favored product can be identified. scielo.bracs.org

For this compound, the furan ring can participate in reactions like Diels-Alder cycloadditions. Computational studies on the Diels-Alder reactions of related 3-alkoxyfurans have been used to rationalize the observed endo/exo selectivity. ucl.ac.uk These models can evaluate the different transition state geometries, considering both steric and electronic factors, to predict which diastereomer will form preferentially. Similarly, for reactions at a stereocenter that might be present in a more complex derivative, computational analysis of the transition states leading to different enantiomers can explain the stereoselectivity induced by a chiral catalyst or auxiliary. acs.org

Catalytic Applications of Carboxamide Containing Systems and Furan Derivatives

The Role of Carboxamide Motifs in Catalyst Design and Development

The carboxamide group is a cornerstone in the design of sophisticated catalytic systems due to its unique electronic and structural properties. nih.govresearchgate.net It can act as a robust coordinating agent for metal centers and participate in hydrogen bonding, influencing the stability, selectivity, and efficiency of catalysts. researchgate.net

Carboxamide-Functionalized Supports in Heterogeneous Catalysis

In heterogeneous catalysis, solid supports functionalized with carboxamide groups offer a platform for anchoring catalytically active metal species. This approach combines the advantages of homogeneous catalysis, such as high activity and selectivity, with the practical benefits of heterogeneous systems, including catalyst recyclability and ease of product separation. nih.gov For instance, a thiophene-2-carboxamide-functionalized Zr(IV) metal-organic framework (MOF) has been synthesized and demonstrated to be a prolific and recyclable heterogeneous catalyst for the regioselective ring-opening of epoxides. nih.gov The carboxamide moieties within the MOF structure play a crucial role in its catalytic activity.

Metal-Carboxamide Complexes in Homogeneous Catalysis

In the domain of homogeneous catalysis, metal-carboxamide complexes are instrumental. The deprotonated carboxamidate nitrogen is a potent σ- and π-electron donor, which can stabilize metal ions in various oxidation states and confer exceptional hydrolytic stability to the complex. researchgate.net These characteristics have led to the development of metal-carboxamide complexes for a range of reactions. For example, dinuclear Mn(II) complexes stabilized by carboxamide ligands have been shown to be efficient catalysts for the transfer hydrogenation of ketones.

Application of N-Ethoxyfuran-2-carboxamide or its Derivatives in Catalytic Reactions

Drawing parallels from the known reactivity of furan (B31954) and carboxamide derivatives, the catalytic potential of this compound can be projected in several key reaction types.

Oxidation Reactions (e.g., Sulfide (B99878) Oxidation)

The oxidation of sulfides to sulfoxides and sulfones is a fundamental transformation in organic synthesis. While direct use of this compound as a catalyst for this reaction is not reported, derivatives of furan and systems containing carboxamides have been employed in oxidative catalysis. For instance, the catalytic oxidation of sulfides can be achieved using various metal complexes and oxidants like hydrogen peroxide. nih.govrsc.orgjchemrev.com Heterogeneous catalysts, such as a Zr-containing polyoxometalate grafted on graphene oxide, have shown high efficiency in the selective oxidation of sulfides to sulfoxides. nih.gov In such systems, a furan-carboxamide derivative could potentially act as a ligand to modulate the activity and selectivity of a metal catalyst. The furan ring itself can undergo oxidation, typically leading to products like maleic acid, especially in the vapor phase over vanadium-based catalysts. wikipedia.org

A hypothetical catalytic cycle for the oxidation of a sulfide to a sulfoxide (B87167) using a metal complex that could be ligated by a furan-carboxamide derivative is presented below. The specific role of the this compound derivative would be to fine-tune the electronic and steric properties of the metal center, thereby influencing the reaction rate and selectivity.

| Step | Description |

| 1 | Activation of the metal-peroxo species. |

| 2 | Nucleophilic attack of the sulfide on the activated oxygen. |

| 3 | Formation of the sulfoxide product. |

| 4 | Regeneration of the catalyst. |

Cycloaddition and Coupling Reactions

Furan derivatives are well-known dienes in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction, which is a powerful tool for the synthesis of six-membered rings. researchgate.netnih.gov The reactivity of the furan ring in these reactions is sensitive to the electronic nature of its substituents. The presence of an electron-donating group, such as an ethoxy group at the 3-position, can enhance the reactivity of the furan ring as a diene. researchgate.net For example, the reaction of 3-ethoxyfuran with N-methylmaleimide proceeds in near quantitative yield. researchgate.net While this compound itself has the ethoxy group at the nitrogen rather than directly on the furan ring, its electronic influence would still play a role in the furan's dienophilic or dienic character in cycloaddition reactions.

In the realm of coupling reactions, furan-2-carboxamide derivatives have demonstrated tangible applications. A notable example is the synthesis of functionalized N-(4-bromophenyl)furan-2-carboxamides via the Suzuki-Miyaura cross-coupling reaction. nih.gov In this work, N-(4-bromophenyl)furan-2-carboxamide was coupled with various arylboronic acids using a palladium catalyst to afford a series of N-aryl-furan-2-carboxamide derivatives. nih.gov This highlights the ability of the furan-carboxamide scaffold to participate in important carbon-carbon bond-forming reactions.

The Heck reaction, another cornerstone of palladium-catalyzed cross-coupling, provides a method for the vinylation of aryl halides. wikipedia.orgorganic-chemistry.org Although no specific examples utilizing this compound are available, the general applicability of the Heck reaction to a wide range of substrates suggests that furan-2-carboxamide derivatives could also be viable substrates.

Below is a table summarizing the yields of various N-(aryl)furan-2-carboxamide derivatives synthesized via the Suzuki-Miyaura coupling of N-(4-bromophenyl)furan-2-carboxamide with different arylboronic acids. nih.gov

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | N-(biphenyl-4-yl)furan-2-carboxamide | 83 |

| 2 | 4-Methylphenylboronic acid | N-(4'-methylbiphenyl-4-yl)furan-2-carboxamide | 75 |

| 3 | 4-Methoxyphenylboronic acid | N-(4'-methoxybiphenyl-4-yl)furan-2-carboxamide | 78 |

| 4 | 4-Chlorophenylboronic acid | N-(4'-chlorobiphenyl-4-yl)furan-2-carboxamide | 72 |

| 5 | 4-Fluorophenylboronic acid | N-(4'-fluorobiphenyl-4-yl)furan-2-carboxamide | 70 |

| 6 | Naphthalen-1-ylboronic acid | N-(4-(naphthalen-1-yl)phenyl)furan-2-carboxamide | 65 |

| 7 | Thiophen-2-ylboronic acid | N-(4-(thiophen-2-yl)phenyl)furan-2-carboxamide | 68 |

Advanced Materials Science Applications Incorporating Furan 2 Carboxamide Scaffolds

Integration of Furan-Carboxamide Units in Polymer Synthesis

The integration of furan-2-carboxamide moieties into polymer backbones offers a pathway to novel bio-based polymers, such as polyamides and poly(ester amide)s, with tunable properties. stanford.eduresearchgate.net The synthesis of these polymers often involves the polycondensation of furan-based monomers. stanford.edu For instance, attempts have been made to synthesize poly(5-aminomethyl-2-furoic acid) (PAMF), a semicrystalline polyamide, through the direct polymerization of 5-aminomethyl-2-furoic acid, a monomer derivable from furfuryl amine. stanford.edu Early reports also described the acid-catalyzed polymerization of N-(hydroxymethyl)furan-2-carboxamide. stanford.edu

A significant aspect of incorporating furan-carboxamide units is their influence on the polymer's physical properties, which often differs from their petrochemical-based analogues. Research on poly(ester amide)s derived from 2,5-furandicarboxylic acid (FDCA) reveals that the furan (B31954) ring's oxygen heteroatom can form intramolecular hydrogen bonds with the amide protons. acs.org This interaction competes with the intermolecular hydrogen bonds that are crucial for crystallization in traditional polyamides. stanford.eduacs.org As a result, furan-based polyamides and poly(ester amide)s often exhibit suppressed melting temperatures, reduced crystallinity, and increased solubility compared to their terephthalic acid-based counterparts. acs.org This altered hydrogen bonding network can be advantageous, enabling melt polycondensation reactions under milder conditions where analogues would require a solvent. acs.org

The reactivity of the furan-carboxamide group itself can be harnessed in polymer synthesis. In the creation of thermosets, the amide groups within a 2,5-furandicarboxamide moiety show a susceptibility to participate in branching reactions with 2-oxazoline rings. rsc.org This enhanced reactivity, attributed to the increased nucleophilicity of the furanic amide group, accelerates the formation of cross-linked polymers compared to systems based on isophthalic acid. rsc.org This demonstrates the dual role of the furan-carboxamide unit: as a structural component derived from renewable resources and as a reactive moiety for creating complex polymer architectures. mdpi.com

| Compound | Core Aromatic Unit | Melting Temperature (°C) | Crystallinity | Solubility | Polymerization Method |

|---|---|---|---|---|---|

| 2,5-FDCAn | 2,5-Furandicarboxylic acid | Suppressed | Decreased | Increased | Melt Polycondensation |

| TA analogue | Terephthalic acid | Higher | Higher | Lower | Solvent-based |

| 2,5-TDCA analogue | 2,5-Thiophenedicarboxylic acid | Higher | Higher | Lower | Solvent-based |

| IA analogue | Isophthalic acid | Higher | Higher | Lower | Solvent-based |

Supramolecular Assembly and Material Design based on Amide Interactions

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct well-defined, higher-order structures from molecular components. libretexts.org Furan-2-carboxamide derivatives are excellent candidates for supramolecular assembly due to the strong and directional hydrogen bonds facilitated by the amide group (-CONH-). mdpi.comnih.gov These interactions are fundamental in dictating the crystal packing and the resulting material properties. mdpi.comnih.gov

In the crystal structures of furan-2,5-dicarboxamides, the amide groups are the primary drivers of the supramolecular architecture. mdpi.com They form extensive hydrogen bond networks where, for example, the amide oxygen atom can act as an acceptor for hydrogen bonds from amide nitrogen atoms of neighboring molecules. mdpi.com In one such case, a herring-like motif is observed in the crystal lattice, stabilized by intermolecular N-H···O hydrogen bonds with donor-acceptor distances of approximately 2.96 to 3.10 Å. mdpi.com The presence of other functional groups or solvent molecules can further tailor these networks. mdpi.com

A unique feature of the furan-carboxamide scaffold is the potential participation of the furan ring's oxygen atom in hydrogen bonding. Solution NMR and computational studies indicate that this oxygen can act as a hydrogen bond acceptor for the adjacent amide proton, forming an intramolecular hydrogen bond. acs.org This intramolecular interaction can "perturb" the intermolecular hydrogen bonding that typically dominates polyamide assembly. acs.org This competition between intra- and intermolecular bonding influences crystallization and solubility, providing a subtle yet powerful tool for material design. acs.org The ability to control these competing interactions allows for fine-tuning of the self-assembly process, which is critical for creating functional materials like organogels and responsive systems. researchgate.netacs.org

| Interaction Type | Donor Atom | Acceptor Atom | Typical Distance (Å) | Observed Motif |

|---|---|---|---|---|

| Intermolecular | Amide Nitrogen (N-H) | Amide Oxygen (C=O) | 2.960 - 3.096 | Herring-like lattice |

| Intermolecular | Amine Nitrogen (N-H) | Amide Oxygen (C=O) | 3.043 - 3.069 | Stabilized lattice |

| Intramolecular | Amide Nitrogen (N-H) | Furan Oxygen | Not specified in solid state data, observed in solution acs.org | Competes with intermolecular H-bonds acs.org |

Electronic and Optical Material Properties of Furan-Carboxamide Derivatives

The electronic properties of furan-2-carboxamide derivatives are rooted in their molecular structure, which combines an electron-rich furan ring with the versatile amide linker. This combination makes them interesting components for organic electronic and optical materials. smolecule.commdpi.com The planarity and charge distribution within the molecule are key determinants of its electronic behavior. For instance, in N-(2-nitrophenyl)furan-2-carboxamide, the benzene (B151609) and furan rings are slightly rotated out of the plane of the central amide fragment, which can influence charge transport and molecular interactions. iucr.org

A particularly interesting optical property observed in materials derived from furan-carboxamides is aggregation-induced emission (AIE). researchgate.netacs.org AIE is a phenomenon where non-emissive molecules become highly fluorescent upon aggregation in a solid or aggregated state. researchgate.net Furan-based poly(ester amide)s have been shown to exhibit blue fluorescence in their aggregated state. acs.org This emission is attributed to a combination of hydrogen-bond-mediated supramolecular interactions and photoinduced charge transfer within the polymer chains. acs.org Similarly, a supramolecular organogel based on a naphthalimide-functionalized furan derivative was found to exhibit bright yellow AIE. researchgate.net

The specific electronic and optical properties can be tuned through chemical modification. The synthesis of various derivatives allows for the systematic study of structure-property relationships. researchgate.net Spectroscopic methods like UV-Vis and computational tools such as Density Functional Theory (DFT) are employed to characterize these properties, providing insights into frontier molecular orbitals and charge transfer characteristics that govern the material's optical and electronic functions. researchgate.net These studies are crucial for designing new furan-carboxamide-based materials for applications such as fluorescent sensors and organic light-emitting diodes (OLEDs). researchgate.netbldpharm.com

| Material System | Observed Property | Emission Color | Underlying Mechanism | Reference |

|---|---|---|---|---|

| Furan-based Poly(ester amide)s | Aggregation-Induced Emission (AIE) | Blue | Supramolecular interactions, photoinduced charge transfer | acs.org |

| Naphthalimide-functionalized Furan Organogel | Aggregation-Induced Emission (AIE) | Bright Yellow | Self-assembly driven aggregation | researchgate.net |

| N-(pyridin-2-ylmethyl)furan-2-carboxamide | Charge Transfer Property | N/A | Analyzed via UV-Vis and DFT calculations | researchgate.net |

Conclusion and Future Directions in N Ethoxyfuran 2 Carboxamide Research

Advancements in Synthesis Innovation and Sustainable Methodologies

Future synthetic research will undoubtedly prioritize sustainability and efficiency. Building upon existing methods for furan-2-carboxamide synthesis, the focus will shift towards greener alternatives that minimize waste and utilize renewable resources.

Key areas for advancement include:

Microwave-Assisted Synthesis: This technique has already been successfully applied to the synthesis of other furan-2-carboxamides, offering rapid reaction times and improved yields. rsc.org Future work will likely optimize these conditions for N-ethoxyfuran-2-carboxamide.

Catalytic Innovations: The use of earth-abundant metal catalysts, such as zinc chloride, presents a cost-effective and environmentally friendly approach. shareok.org Research into novel catalytic systems, including N-heterocyclic carbene (NHC)-copper complexes and low-valent early transition metals, could unlock new synthetic pathways. beilstein-journals.orgnih.gov

Sustainable Reagents and Solvents: Moving away from hazardous reagents is crucial. Methods employing coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) with 4-dimethylaminopyridine (B28879) (DMAP) offer more environmentally benign options. preprints.org Furthermore, developing syntheses in aqueous media or using bio-based solvents will be a significant step forward. rsc.org

One-Pot and Cascade Reactions: Designing multi-step reactions that occur in a single vessel, such as the cascade synthesis of functionalized (2-furyl)-2-pyrrolidines, streamlines the process, reduces waste, and improves atom economy. shareok.org

Table 1: Comparison of Synthetic Methodologies for Furan-2-Carboxamides

| Methodology | Catalyst/Reagent | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted | None specified | Rapid, improved yields | rsc.org |

| Cascade Reaction | Zinc Chloride (1 mol%) | Earth-abundant catalyst, mild conditions, high diastereoselectivity | shareok.org |

| Green Coupling | MNBA / DMAP | One-pot, room temperature, high yield and purity | preprints.org |

| Aqueous Synthesis | Triethylamine (B128534) (Et3N) | Uses water as solvent, metal-free, excellent yields | rsc.org |

| Acyl Chloride Route | Triethylamine | Excellent yields at room temperature | mdpi.com |

Exploration of Novel Reactivity Patterns and Mechanistic Insights

A fundamental understanding of the reactivity of this compound is essential for its application. Future studies will delve into its reaction mechanisms and explore new chemical transformations. The furan (B31954) ring is known for its dual reactivity, and the interplay between the electron-rich furan moiety and the carboxamide group will be a central theme. acs.org

Photochemistry: Furan carboxamides can undergo photodegradation through reactions with singlet oxygen (¹O₂) and triplet chromophoric dissolved organic matter (³CDOM*). acs.orgethz.ch Elucidating the specific photochemical pathways for this compound will be critical for understanding its environmental fate and for potential applications in photodynamic therapy or materials science.

Ring-Opening and Hydrogenolysis: The furan ring is susceptible to opening under certain conditions. numberanalytics.com Investigating the catalytic hydrogenolysis of the C-O bonds in the furan ring could lead to the synthesis of valuable linear compounds like adipic acid from biomass-derived feedstocks. d-nb.info

Dual-Reactivity Studies: The electron-rich furan ring is expected to react with singlet oxygen, while the amide portion could be susceptible to oxidation by other species. acs.org Detailed mechanistic studies will be needed to predict and control these competing reaction pathways.

Refinement of Advanced Characterization Techniques and Data Interpretation

The unambiguous structural confirmation of this compound and its reaction products will rely on the application and refinement of advanced analytical techniques.

Advanced NMR Spectroscopy: While standard ¹H and ¹³C NMR are routine, more sophisticated techniques will be necessary to probe subtle structural and conformational details. mdpi.comarabjchem.org Two-dimensional NMR experiments (COSY, HMQC, HMBC) and Nuclear Overhauser Effect (NOE) studies will be invaluable for assigning complex structures and determining stereochemistry. ipb.pt

Computational Chemistry: Density Functional Theory (DFT) calculations can provide deep insights into molecular geometry, rotational barriers, and electronic structure. nih.gov The Gauge-Invariant Atomic Orbital (GIAO) method can be used to calculate theoretical NMR chemical shifts, aiding in the interpretation of experimental spectra. globalresearchonline.net

Spectroscopic and Spectrometric Synergy: A combination of techniques, including Fourier-Transform Infrared Spectroscopy (FT-IR), mass spectrometry (MS), and X-ray crystallography, will be essential for comprehensive characterization. arabjchem.orgnih.govbohrium.com

Table 2: Key Characterization Techniques for Furan-2-Carboxamides

| Technique | Information Obtained | Reference |

|---|---|---|

| ¹H & ¹³C NMR | Basic structural framework, chemical environment of atoms | mdpi.com, arabjchem.org |

| 2D NMR (COSY, HMBC) | Connectivity between atoms, long-range correlations | ipb.pt |

| DFT Calculations | Equilibrium geometry, rotational barriers, electronic properties | nih.gov |

| Mass Spectrometry (MS) | Molecular weight confirmation, fragmentation patterns | mdpi.com, arabjchem.org |

| FT-IR Spectroscopy | Presence of functional groups | nih.gov, arabjchem.org |

Emerging Applications in Materials Science and Catalysis

The unique structure of the furan-2-carboxamide scaffold suggests potential applications in materials science and catalysis.

Sustainable Polymers: Furan-based polymers are being investigated as renewable alternatives to traditional plastics derived from petroleum. numberanalytics.com this compound could serve as a monomer or a functional additive in the development of new, sustainable materials.

Corrosion Inhibition: Furan-2-carboxamide derivatives have demonstrated efficacy as corrosion inhibitors for metals like brass in acidic environments. arabjchem.org The presence of heteroatoms (O, N) and the aromatic ring allows the molecule to adsorb onto the metal surface, forming a protective layer. Future research could explore the potential of this compound in this area.

Ligands in Catalysis: The furan and amide moieties can act as ligands, coordinating with metal centers. This opens up possibilities for using this compound derivatives in the design of novel transition metal catalysts for various organic transformations. numberanalytics.com

Challenges and Opportunities in Furan-2-carboxamide Research

Despite the promising outlook, researchers face several challenges in the study of furan-based compounds. Overcoming these hurdles will unlock significant opportunities.

Stability Issues: A primary challenge in furan chemistry is the inherent instability of the furan ring, which can be prone to degradation or ring-opening reactions under certain synthetic conditions. shareok.orgnumberanalytics.comresearchgate.net This necessitates careful control of reaction parameters.

Reactivity Control: The high reactivity of the furan ring can make it difficult to achieve selective transformations, sometimes leading to undesired side products. numberanalytics.com Developing highly selective catalysts and reaction conditions is a key research goal.

Renewable Feedstocks: The potential to synthesize furan-2-carboxamides from biomass-derived platform chemicals is a major opportunity. rsc.orgnih.gov This aligns with the principles of green chemistry and contributes to a more sustainable chemical industry.

Pharmacological Potential: While outside the direct scope of this chemical analysis, it is noteworthy that furan carboxamides have a history of investigation for various biological activities. bohrium.com This provides a context for the broader interest in this class of compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-ethoxyfuran-2-carboxamide, and how can reaction efficiency be optimized?

- Methodology : A common approach involves coupling 2-furoyl chloride derivatives with ethoxy-substituted amines under anhydrous conditions. For example, in analogous compounds, 2-furoyl chloride reacts with amines in a mixture of dichloromethane (DCM) and tetrahydrofuran (THF), catalyzed by triethylamine (TEA) at room temperature under nitrogen . Optimization includes adjusting stoichiometry (e.g., 1:1.2 molar ratio of amine to acyl chloride) and solvent polarity to minimize side reactions.

- Characterization : Post-synthesis, purity is confirmed via HPLC (≥95%) and structural validation via FT-IR (C=O stretch at ~1650 cm⁻¹) and ¹H NMR (ethoxy proton signals at δ 1.2–1.4 ppm) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray Crystallography : Single-crystal X-ray diffraction resolves molecular geometry, bond lengths (e.g., mean C–C bond = 1.40 Å), and intermolecular interactions (e.g., hydrogen bonding networks). R factors < 0.05 indicate high data accuracy .